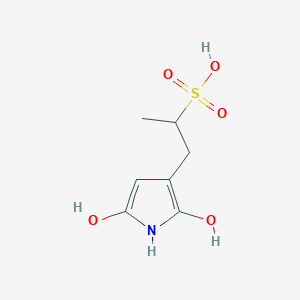
1-(2,5-dihydroxy-1H-pyrrol-3-yl)propane-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dihydroxy-1H-pyrrol-3-yl)propane-2-sulfonic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dihydroxy-1H-pyrrole with propane-2-sulfonic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,5-dihydroxy-1H-pyrrol-3-yl)propane-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and sulfonic acid group enable the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also act as a radical scavenger, neutralizing reactive oxygen species and reducing oxidative stress in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxy-1H-pyrrole: Lacks the sulfonic acid group, making it less versatile in certain applications.
Propane-2-sulfonic acid: Lacks the pyrrole ring, limiting its potential interactions with biological targets.
3-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid: Similar structure but different positioning of the sulfonic acid group, affecting its reactivity and applications.
Uniqueness
1-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-2-sulfonic acid is unique due to the combination of the pyrrole ring, hydroxyl groups, and sulfonic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H11NO5S |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
1-(2,5-dihydroxy-1H-pyrrol-3-yl)propane-2-sulfonic acid |
InChI |
InChI=1S/C7H11NO5S/c1-4(14(11,12)13)2-5-3-6(9)8-7(5)10/h3-4,8-10H,2H2,1H3,(H,11,12,13) |
InChI Key |
ZLYUGCPNUINBQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(NC(=C1)O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















